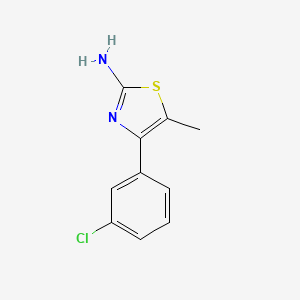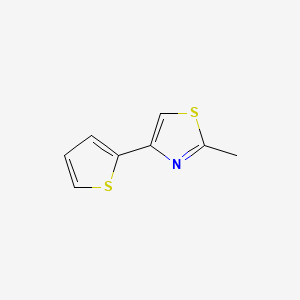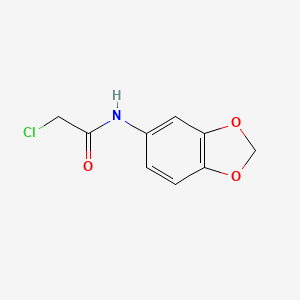
5-ブロモ-2,3-ジヒドロ-1H-インデン
概要
説明
5-Bromo-2,3-dihydro-1H-indene is an organic compound that belongs to the class of indenes. Indenes are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentene ring. The presence of a bromine atom at the 5-position of the indene ring makes 5-bromo-2,3-dihydro-1H-indene a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
科学的研究の応用
5-Bromo-2,3-dihydro-1H-indene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2,3-dihydro-1H-indene can be achieved through several methods. One common approach involves the bromination of 2,3-dihydro-1H-indene. This reaction typically uses bromine (Br₂) as the brominating agent in the presence of a solvent such as carbon tetrachloride (CCl₄) or chloroform (CHCl₃). The reaction is carried out at room temperature, and the bromine atom selectively attaches to the 5-position of the indene ring.
Another method involves the cyclization of 1,1-disubstituted 3-aryl-2,3-dibromoallylalcohols under acidic conditions. This method is particularly useful for preparing 2,3-dibromo-1H-indene derivatives .
Industrial Production Methods
Industrial production of 5-bromo-2,3-dihydro-1H-indene typically involves large-scale bromination reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient bromine utilization. The product is then purified through distillation or recrystallization to obtain the desired compound.
化学反応の分析
Types of Reactions
5-Bromo-2,3-dihydro-1H-indene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu).
Oxidation Reactions: The compound can be oxidized to form 5-bromo-1-indanone using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction Reactions: Reduction of 5-bromo-2,3-dihydro-1H-indene can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) to form the corresponding 5-bromoindane.
Common Reagents and Conditions
Bromination: Bromine (Br₂) in carbon tetrachloride (CCl₄) or chloroform (CHCl₃).
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Major Products
Substitution: Various substituted indenes depending on the nucleophile used.
Oxidation: 5-Bromo-1-indanone.
Reduction: 5-Bromoindane.
作用機序
The mechanism of action of 5-bromo-2,3-dihydro-1H-indene depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The bromine atom can enhance the compound’s reactivity and binding affinity, making it a valuable scaffold for drug design.
類似化合物との比較
Similar Compounds
5-Bromo-1-indanone: An oxidized derivative of 5-bromo-2,3-dihydro-1H-indene.
5-Bromoindane: A reduced form of 5-bromo-2,3-dihydro-1H-indene.
2,3-Dihydro-1H-indene: The parent compound without the bromine atom.
Uniqueness
5-Bromo-2,3-dihydro-1H-indene is unique due to the presence of the bromine atom at the 5-position, which imparts distinct chemical reactivity and biological activity. This makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications.
特性
IUPAC Name |
5-bromo-2,3-dihydro-1H-indene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Br/c10-9-5-4-7-2-1-3-8(7)6-9/h4-6H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMEFRXDFDVRHMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80295912 | |
| Record name | 5-bromoindane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80295912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6134-54-9 | |
| Record name | 6134-54-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106256 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-bromoindane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80295912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-2,3-dihydro-1H-indene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 5-bromoindane a useful starting material in organic synthesis?
A1: 5-bromoindane serves as a valuable precursor in organic synthesis due to the presence of the bromine atom. This bromine atom can be readily substituted with other functional groups through various chemical reactions. Additionally, the presence of the indane ring system makes it a suitable building block for synthesizing more complex molecules, particularly those with biological relevance. In the context of the research paper [], 5-bromoindane is used as a starting point to synthesize 3,5-dibromoinden-1-one.
Q2: Can you elaborate on the role of 5-bromoindane in the synthesis of 3,5-dibromoinden-1-one as described in the research?
A2: The synthesis of 3,5-dibromoinden-1-one from 5-bromoindane involves a two-step process described in the paper []. Firstly, 5-bromoindane is reacted with ethylene glycol to protect the ketone group, forming a cyclic ketal intermediate. This protection is crucial to avoid unwanted side reactions during the subsequent bromination step. Secondly, the protected intermediate undergoes bromination under photochemical conditions, leading to the addition of a second bromine atom to the molecule. Finally, the protecting group is removed, yielding the desired product, 3,5-dibromoinden-1-one.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(4-Bromo-phenyl)-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1331291.png)

![1H-Imidazo[4,5-b]pyridine-2-thiol](/img/structure/B1331299.png)
![2-[(1-Bromo-2-naphthyl)oxy]acetohydrazide](/img/structure/B1331304.png)








